1-Fluoro-2,2-dimethylpropane
Overview
Description
1-Fluoro-2,2-dimethylpropane is an organic compound with the molecular formula C5H11F It is a fluorinated alkane, characterized by the presence of a fluorine atom attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2,2-dimethylpropane can be synthesized through the fluorination of 2,2-dimethylpropane. One common method involves the use of a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure the selective substitution of a hydrogen atom with a fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully monitored to maintain safety and achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2,2-dimethylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in these reactions.
Elimination Reactions: Strong bases like potassium hydroxide (KOH) in alcoholic solutions are commonly employed.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 2,2-dimethylpropanol.
Elimination Reactions: The major product is typically an alkene, such as 2,2-dimethylpropene.
Scientific Research Applications
1-Fluoro-2,2-dimethylpropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of alkanes.
Biology: Researchers investigate its potential as a building block for more complex fluorinated organic molecules with biological activity.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties imparted by the fluorine atom.
Mechanism of Action
The mechanism of action of 1-fluoro-2,2-dimethylpropane in chemical reactions involves the interaction of the fluorine atom with other reactants. The fluorine atom, being highly electronegative, can influence the reactivity of the carbon chain, making it more susceptible to nucleophilic attacks. In nucleophilic substitution reactions, the fluorine atom acts as a leaving group, allowing the nucleophile to replace it. In elimination reactions, the presence of the fluorine atom can stabilize the transition state, facilitating the formation of alkenes.
Comparison with Similar Compounds
2-Fluoropropane: Another fluorinated alkane with similar properties but a different carbon chain structure.
1-Fluoro-2-methylpropane: Similar in structure but with a different substitution pattern on the carbon chain.
Uniqueness: 1-Fluoro-2,2-dimethylpropane is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of two methyl groups adjacent to the fluorine atom can influence its reactivity and stability compared to other fluorinated alkanes.
Properties
IUPAC Name |
1-fluoro-2,2-dimethylpropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F/c1-5(2,3)4-6/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJHAXLHYWLWBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436192 | |
Record name | 1-fluoro-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59006-05-2 | |
Record name | 1-fluoro-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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